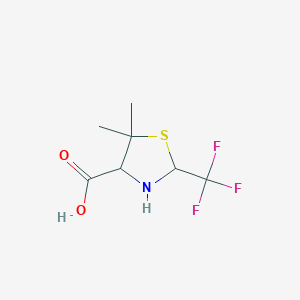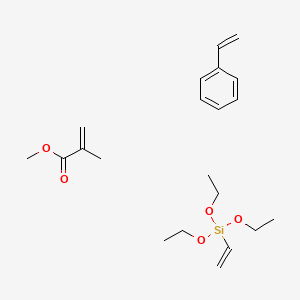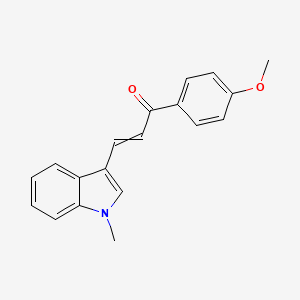
Phosphorodithious acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorodithious acid is a chemical compound that belongs to the class of organophosphorus compounds. It is characterized by the presence of phosphorus and sulfur atoms in its molecular structure. This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphorodithious acid can be synthesized through several methods. One common method involves the reaction of elemental phosphorus with sulfur in the presence of an organic compound. This reaction typically occurs at elevated temperatures and may involve the use of a diluent to control the reaction conditions . Another method involves the alcoholysis or phenolysis of phosphorus pentasulfide, which leads to the formation of this compound diesters .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions of elemental phosphorus and sulfur. The reaction conditions are carefully controlled to ensure the desired product yield and purity. Industrial processes may also involve the use of catalysts and other additives to optimize the reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorodithious acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of phosphorus and sulfur atoms in the compound’s structure.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions of this compound can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with other atoms or groups.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphorodithioates, while reduction reactions can produce phosphorodithioic esters .
Applications De Recherche Scientifique
Phosphorodithious acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of phosphorodithious acid involves its interaction with molecular targets and pathways in biological systems. The compound can form covalent bonds with proteins and enzymes, leading to the inhibition of their activity. This mechanism is particularly relevant in the context of its use as a pesticide, where it targets specific enzymes in pests .
Comparaison Avec Des Composés Similaires
Phosphorodithious acid can be compared with other similar compounds, such as:
Phosphorodithioic acid, O,O-diethyl ester: This compound has a similar structure but different alkyl groups attached to the phosphorus atom.
Phosphorodithioic acid, O,O,S-trimethyl ester: This compound also contains phosphorus and sulfur atoms but has a different ester configuration.
The uniqueness of this compound lies in its specific chemical properties and reactivity, which make it suitable for a wide range of applications in various fields.
Propriétés
Numéro CAS |
25757-41-9 |
|---|---|
Formule moléculaire |
H3OPS2 |
Poids moléculaire |
114.13 g/mol |
Nom IUPAC |
phosphorodithious acid |
InChI |
InChI=1S/H3OPS2/c1-2(3)4/h1,3-4H |
Clé InChI |
ZXRDVSMSMOZCPT-UHFFFAOYSA-N |
SMILES canonique |
OP(S)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


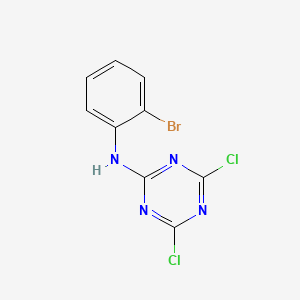

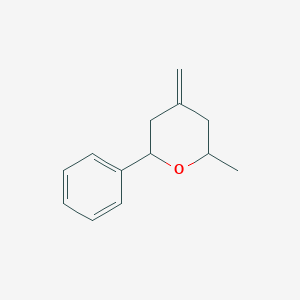
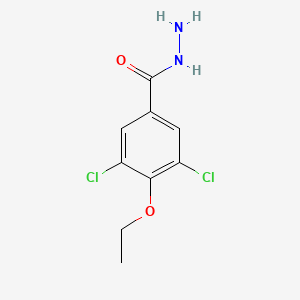
![1H-Indole, 1-[(4-methylphenyl)sulfonyl]-5-nitro-](/img/structure/B14687977.png)
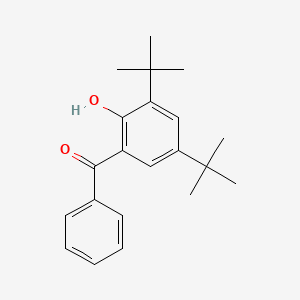
![3,3-Dimethoxybicyclo[2.2.1]heptan-2-one](/img/structure/B14687996.png)
![Benzene, [(phenylmethyl)telluro]-](/img/structure/B14688001.png)
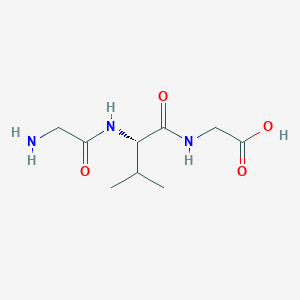
![5-ethyl-5-methyl-4-phenyl-4H-[1,2,4]triazole-3-thione](/img/structure/B14688008.png)
